molecular formula C22H21N5O4S B2539047 2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide CAS No. 894051-30-0

2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B2539047
CAS No.: 894051-30-0
M. Wt: 451.5
InChI Key: YHRROJMJFCFGAZ-UHFFFAOYSA-N
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Description

2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Attachment of the Acetamidophenyl Group: This step involves the coupling of the acetamidophenyl group to the pyrimidine ring through an amide bond formation, typically using carbodiimide coupling reagents.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro compounds, halogenated compounds

Scientific Research Applications

2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Biology: It can be used as a probe to study biological pathways and interactions due to its unique structure and reactivity.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Industry: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamide
  • **N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide

Uniqueness

2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is unique due to its combination of a pyrimidine ring, sulfanyl group, and multiple functional groups, which provide it with distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S/c1-14(28)24-16-9-6-10-17(11-16)25-19(29)13-32-22-23-12-18(21(31)27(22)2)20(30)26-15-7-4-3-5-8-15/h3-12H,13H2,1-2H3,(H,24,28)(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRROJMJFCFGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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